2-Ethyl-4-nitrophenol
CAS No.: 34105-70-9
Cat. No.: VC7968706
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34105-70-9 |
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Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | 2-ethyl-4-nitrophenol |
Standard InChI | InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3 |
Standard InChI Key | YKTXVKQLETVLJG-UHFFFAOYSA-N |
SMILES | CCC1=C(C=CC(=C1)[N+](=O)[O-])O |
Canonical SMILES | CCC1=C(C=CC(=C1)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
2-Ethyl-4-nitrophenol (IUPAC name: 2-ethyl-4-nitrobenzene-1-ol) has a molecular weight of 167.16 g/mol and a density of 1.261 g/cm³ . The compound crystallizes in a triclinic system, with unit cell parameters validated via X-ray diffraction studies . Key structural attributes include:
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Nitro group (-NO₂) at the para position, contributing to electron-withdrawing effects.
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Ethyl group (-CH₂CH₃) at the ortho position, influencing steric and electronic properties.
Table 1: Comparative Physical Properties of Nitrophenol Derivatives
Compound | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Solubility in Water (g/L) |
---|---|---|---|---|
2-Ethyl-4-nitrophenol | C₈H₉NO₃ | 320.4 | 144.1 | Slightly soluble |
4-Nitrophenol | C₆H₅NO₃ | 279 | 169 | Moderately soluble |
2-Nitrophenol | C₆H₅NO₃ | 216 | 113 | Sparingly soluble |
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis route involves nitration of 2-ethylphenol using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (20–40°C) . The reaction proceeds as:
Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>98%) . Catalysts such as zeolites or ionic liquids enhance regioselectivity, minimizing byproducts like 2-ethyl-6-nitrophenol .
Alternative Methods
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Reductive Alkylation: Ethyl bromide and 4-nitrophenol undergo Ullmann coupling in the presence of copper catalysts .
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields above 75% .
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility: Sparingly soluble in water (0.5 g/L at 25°C), highly soluble in ethanol, acetone, and dichloromethane .
Spectroscopic Characterization
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UV-Vis: Absorption maxima at 299 nm (π→π* transition) and 234 nm (n→π* transition) .
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NMR: ¹H NMR (CDCl₃): δ 8.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 2.55 (q, 2H, CH₂), 1.25 (t, 3H, CH₃) .
Chemical Reactivity and Applications
Reduction Reactions
The nitro group undergoes reduction to an amine using H₂/Pd-C or NaBH₄/Fe, yielding 2-ethyl-4-aminophenol, a precursor for pharmaceuticals :
Substitution Reactions
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Nucleophilic Aromatic Substitution: The hydroxyl group reacts with alkyl halides to form ethers, useful in polymer chemistry .
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Electrophilic Substitution: Bromination at the meta position occurs under FeBr₃ catalysis .
Industrial and Research Applications
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Pharmaceuticals: Intermediate for hypoglycemic agents (e.g., dual GK/PPARγ activators) .
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Dyes and Pigments: Nitro groups enhance colorfastness in azo dyes .
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Environmental Chemistry: Studied for biodegradation pathways using Pseudomonas spp. .
Toxicological and Environmental Impact
Human Health Risks
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Acute Exposure: Causes methemoglobinemia, with symptoms including cyanosis and dizziness .
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Chronic Exposure: Linked to hepatic and renal toxicity in rodent models (LOAEL: 250 mg/kg/day) .
Table 2: Toxicity Data for 2-Ethyl-4-Nitrophenol
Endpoint | Species | Exposure Route | LOAEL (mg/kg/day) | Reference |
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Hepatotoxicity | Rat | Oral | 250 | |
Ocular Irritation | Rabbit | Dermal | 147 | |
Developmental Effects | Rat | Inhalation | 30 (mg/m³) |
Environmental Fate
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Biodegradation: Aerobic degradation by Rhodococcus spp. produces 2-ethyl-4-aminophenol and CO₂ .
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Persistence: Half-life in soil ranges from 30–90 days, depending on pH and microbial activity .
Analytical Methods
Comparison with Structural Analogs
4-Nitrophenol vs. 2-Ethyl-4-Nitrophenol
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